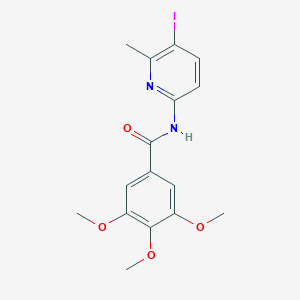
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide, also known as ITB, is a chemical compound that has been studied extensively for its potential use in scientific research. ITB is a derivative of benzamide and is known to have a variety of biochemical and physiological effects.
Wirkmechanismus
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is known to bind to the active site of PKC and PLC, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between the compound and the enzyme.
Biochemical and Physiological Effects:
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells, by inducing apoptosis. N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is its specificity for PKC and PLC, which allows researchers to study the effects of inhibiting these enzymes in a more targeted manner. However, one limitation of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is its relatively low potency compared to other inhibitors of these enzymes. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent inhibitors of PKC and PLC based on the structure of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide. Another area of interest is the use of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide in combination with other drugs to enhance its effectiveness in treating cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory effects of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide.
Synthesemethoden
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 5-iodo-6-methyl-2-pyridinecarboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential use in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase C (PLC). These enzymes play important roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has the potential to be used as a tool to study these processes in more detail.
Eigenschaften
Molekularformel |
C16H17IN2O4 |
|---|---|
Molekulargewicht |
428.22 g/mol |
IUPAC-Name |
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H17IN2O4/c1-9-11(17)5-6-14(18-9)19-16(20)10-7-12(21-2)15(23-4)13(8-10)22-3/h5-8H,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
PPUBJLBNPMICMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244686.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244688.png)
![2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244689.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244694.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)
![3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244697.png)
![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)